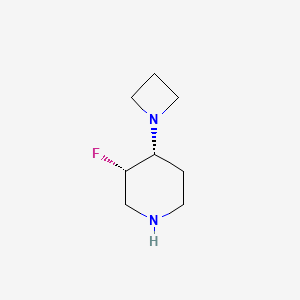

cis-4-(Azetidin-1-yl)-3-fluoropiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-4-(azetidin-1-yl)-3-fluoropiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15FN2/c9-7-6-10-3-2-8(7)11-4-1-5-11/h7-8,10H,1-6H2/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRRFTJTUNIUCA-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2CCNCC2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C1)[C@@H]2CCNC[C@@H]2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of Cis 4 Azetidin 1 Yl 3 Fluoropiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of organic molecules in solution. For cis-4-(Azetidin-1-yl)-3-fluoropiperidine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would provide a comprehensive structural picture.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons are highly dependent on their chemical environment and spatial orientation. The fluorine atom at the C3 position and the azetidinyl group at the C4 position significantly influence the spectrum. The cis configuration dictates specific coupling patterns between the protons on the piperidine (B6355638) ring.

Protons on the piperidine and azetidine (B1206935) rings would appear in the aliphatic region of the spectrum. The proton attached to the same carbon as the fluorine (H3) would exhibit a characteristic doublet of doublets due to coupling with the fluorine atom and adjacent protons. The protons on the carbons adjacent to the nitrogen atoms would be shifted downfield.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H2ax, H2eq | 2.5 - 3.2 | m | - |

| H3 | 4.5 - 4.8 | dm | J(H,F) ≈ 48, J(H,H) ≈ 4-8 |

| H4 | 2.8 - 3.2 | m | - |

| H5ax, H5eq | 1.6 - 2.1 | m | - |

| H6ax, H6eq | 2.7 - 3.3 | m | - |

| Azetidine CH₂ (α to N) | 3.2 - 3.6 | t | J ≈ 7 |

Note: Predicted values are based on related structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atom bonded to the fluorine (C3) will show a large one-bond coupling constant (¹JC-F) and will be significantly shifted downfield. The carbons of the azetidine ring and those adjacent to the piperidine nitrogen will also have distinct chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (¹JC-F in Hz) |

|---|---|---|

| C2 | 48 - 52 | - |

| C3 | 88 - 92 | 170 - 180 |

| C4 | 60 - 65 | - |

| C5 | 25 - 30 | - |

| C6 | 45 - 50 | - |

| Azetidine C (α to N) | 55 - 60 | - |

Note: Predicted values are based on related structures and may vary depending on the solvent and experimental conditions.

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. The chemical shift of the fluorine nucleus is indicative of its electronic environment. For cis-4-(Azetidin-1-yl)-3-fluoropiperidine, a single resonance is expected. The multiplicity of this signal will be a multiplet due to coupling with adjacent protons, providing further confirmation of the structure. The diastereomeric ratio of a sample can also be determined using ¹⁹F NMR.

2D NMR experiments are essential for unambiguously assigning all proton and carbon signals.

COSY (Correlation Spectroscopy) would reveal the proton-proton coupling network, helping to trace the connectivity of the piperidine and azetidine rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, providing crucial information for connecting the different fragments of the molecule and confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For cis-4-(Azetidin-1-yl)-3-fluoropiperidine, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula, C₈H₁₅FN₂.

The fragmentation pattern in the mass spectrum would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways for piperidine derivatives include alpha-cleavage adjacent to the nitrogen atom and loss of substituents. The azetidine ring may also undergo characteristic fragmentation.

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment |

|---|---|

| 158 | [M]⁺• (Molecular Ion) |

| 157 | [M-H]⁺ |

| 129 | [M-C₂H₅]⁺ (Loss of ethyl group from piperidine ring) |

| 101 | [M-C₃H₅N]⁺ (Loss of azetidine) |

Note: Fragmentation patterns can vary significantly with the ionization technique used (e.g., EI, ESI).

Chromatographic Methods for Purity and Stereoisomer Analysis

Chromatographic techniques are vital for assessing the purity of the compound and for separating stereoisomers.

Gas Chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used to determine the purity of volatile derivatives of the compound. For fluorinated piperidines, GC is often used to determine diastereomeric ratios.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment. A reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with an additive (like trifluoroacetic acid or formic acid) would likely be suitable. Detection could be achieved using a UV detector if the molecule has a suitable chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). Chiral HPLC could be employed to separate enantiomers if a racemic synthesis was performed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of chemical compounds. However, specific HPLC analytical methods for cis-4-(Azetidin-1-yl)-3-fluoropiperidine, including details on the stationary phase, mobile phase composition, flow rate, and detector wavelength, are not detailed in published scientific literature. Consequently, a data table specifying these parameters and the resulting retention time for the compound cannot be constructed from available information.

Chiral Stationary Phase Chromatography for Enantiomeric Purity Determination

As cis-4-(Azetidin-1-yl)-3-fluoropiperidine possesses chiral centers, determining its enantiomeric purity is crucial for its potential applications, particularly in pharmaceuticals. Chiral Stationary Phase (CSP) chromatography is the standard method for separating enantiomers and assessing enantiomeric excess. A comprehensive search for established CSP-HPLC methods tailored to this specific compound did not yield any specific protocols or chromatograms. Information regarding suitable chiral columns, mobile phases, and the resolution of its enantiomers is not publicly documented. Therefore, a detailed data table for its chiral separation is not available.

X-ray Crystallography for Solid-State Conformation and Stereochemistry

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in its solid state, confirming its stereochemistry and revealing its conformational preferences. This technique would be invaluable for unequivocally establishing the cis relationship between the fluorine atom at the 3-position and the azetidin-1-yl group at the 4-position of the piperidine ring. However, the crystal structure of cis-4-(Azetidin-1-yl)-3-fluoropiperidine has not been deposited in crystallographic databases, nor has it been published in scientific journals. As a result, critical crystallographic data, such as the crystal system, space group, unit cell dimensions, and atomic coordinates, are unavailable.

Stereochemistry and Conformational Analysis of Cis 4 Azetidin 1 Yl 3 Fluoropiperidine

Intrinsic Conformational Preferences of Azetidine (B1206935) Ring Systems

The azetidine ring, a four-membered saturated nitrogen heterocycle, is characterized by significant ring strain, estimated at approximately 25.4 kcal/mol. rsc.org Unlike planar cyclobutane, the azetidine ring is not flat; it adopts a puckered or bent conformation to alleviate some of the torsional strain that would be present in a planar structure. nih.govnih.gov This puckering is a dynamic equilibrium, with the ring rapidly inverting between two equivalent puckered forms.

Conformational Dynamics of Substituted Piperidine (B6355638) Rings

The six-membered piperidine ring is one of the most common heterocyclic motifs in organic chemistry and overwhelmingly prefers to adopt a chair conformation, which minimizes both angle and torsional strain. nih.govasu.edu This is a dynamic system involving a "ring flip" or "ring inversion" process, where one chair conformer converts into another. In this process, all axial substituents become equatorial, and all equatorial substituents become axial. rsc.org

For monosubstituted piperidines, the two chair conformers are not equal in energy. There is a thermodynamic preference for the conformer where the substituent occupies the more spacious equatorial position to minimize unfavorable 1,3-diaxial steric interactions. acs.org In cis-4-(Azetidin-1-yl)-3-fluoropiperidine, the piperidine ring is disubstituted at the C3 and C4 positions. Given the larger size of the azetidin-1-yl group compared to the fluorine atom, it is expected to have a strong preference for the equatorial position to avoid steric strain. The cis stereochemistry dictates that the fluorine atom at the adjacent C3 position will also be on the same face of the ring. Therefore, the primary conformational equilibrium to consider is between two chair forms: one with an equatorial azetidinyl group and an axial fluorine atom, and the other with an axial azetidinyl group and an equatorial fluorine atom. The former is heavily favored due to the steric demand of the azetidinyl group.

Influence of Fluorine on Ring Conformation and Stereochemical Stability

The introduction of a fluorine atom into the piperidine ring has profound stereochemical consequences that extend beyond simple steric considerations. researchgate.net Fluorine is the most electronegative element, yet its van der Waals radius is only slightly larger than that of hydrogen. This unique combination of properties introduces potent stereoelectronic effects that can override traditional steric preferences. acs.org

In many 3-fluoropiperidine (B1141850) systems, a surprising preference for the conformer with the fluorine atom in the axial position has been observed, a phenomenon that defies the general rule that larger groups prefer the equatorial position. nih.govresearchgate.net This preference is not due to sterics but is a result of stabilizing electronic interactions involving the highly polarized carbon-fluorine (C-F) bond. d-nb.infonih.gov

Stereoelectronic Effects of the Carbon-Fluorine Bond

Stereoelectronic effects are stabilizing interactions that depend on the relative orientation of orbitals. wikipedia.org In the case of cis-4-(Azetidin-1-yl)-3-fluoropiperidine, the orientation of the C-F bond is governed by several key electronic factors.

One of the most significant is hyperconjugation . This involves the donation of electron density from a filled bonding orbital (the donor) into an adjacent empty antibonding orbital (the acceptor). wikipedia.org The C-F bond is highly polarized (Cδ+—Fδ-), which results in a low-energy antibonding orbital (σC-F). This σC-F orbital can act as a potent electron acceptor. When the fluorine is in the axial position, the C-F bond is anti-periplanar to the C-H and C-C bonds of the ring framework (e.g., the C4-C5 bond). This specific geometric arrangement allows for optimal overlap and a stabilizing σC-C → σC-F hyperconjugative interaction. beilstein-journals.orgnih.gov This donation of electron density into the σC-F orbital helps to stabilize the axial conformer.

Another relevant phenomenon is the gauche effect , which describes the tendency of a molecule to adopt a conformation where two electronegative groups are positioned gauche (at a 60° dihedral angle) to each other, rather than anti (180°). acs.orgnih.gov This is often attributed to stabilizing hyperconjugative interactions. nih.gov

Non-Covalent Interactions and Conformational Landscape

Beyond orbital overlap, non-covalent electrostatic interactions play a crucial role in defining the conformational landscape.

Charge-dipole and dipole-dipole interactions are particularly important in fluorinated N-heterocycles. researchgate.net The C-F bond possesses a strong dipole moment. An attractive interaction can occur between this dipole and the lone pair of electrons on the piperidine nitrogen or, more strongly, with the positive charge of a protonated nitrogen (N+). nih.govbeilstein-journals.org This C–F···N+ interaction can significantly stabilize conformers that bring these groups into closer proximity, which can favor an axial fluorine orientation. nih.govresearchgate.net

Experimental Verification of Conformational States

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the conformational preferences of molecules in solution. nih.govauremn.org.br For fluorinated piperidines, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides detailed structural information.

The primary data used for conformational analysis are the vicinal spin-spin coupling constants (³J). The magnitude of the coupling between two nuclei is dependent on the dihedral angle between them, a relationship described by the Karplus equation. nih.gov By measuring ³JHH and ³JHF values, the dihedral angles within the piperidine ring can be estimated, allowing for the determination of the dominant chair conformation and the axial or equatorial orientation of the substituents.

For instance, a large ³JHF coupling constant between the fluorine and a vicinal proton typically indicates an anti-periplanar (180°) relationship, which is characteristic of an axial fluorine and an axial proton. Conversely, smaller gauche couplings are observed for other arrangements. nih.gov Heteronuclear Overhauser Effect (HOESY) experiments, which detect through-space interactions, can also be used to determine the proximity of the fluorine atom to specific protons on the ring, further confirming its orientation. researchgate.net

Table 1: Representative Vicinal Coupling Constants for Conformational Analysis of 3-Fluoropiperidines

| Coupling (³J) | Axial Fluorine | Equatorial Fluorine |

|---|---|---|

| F-H2ax | ~25-40 Hz | ~5-10 Hz |

| F-H2eq | ~5-15 Hz | ~20-30 Hz |

| F-H4ax | ~25-40 Hz | ~5-10 Hz |

| F-H4eq | ~5-15 Hz | ~20-30 Hz |

Note: These are typical value ranges derived from studies on various 3-fluoropiperidine derivatives. Actual values for a specific molecule may vary.

Computational Approaches to Conformational Analysis

Alongside experimental methods, computational chemistry provides invaluable insights into the conformational preferences of molecules. cwu.edu Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model the structures and relative energies of different possible conformers. nih.govbeilstein-journals.org

A typical computational analysis involves:

Conformational Search: Identifying all possible low-energy structures, including different chair and boat/twist-boat conformations of the piperidine ring.

Geometry Optimization: Calculating the minimum energy geometry for each potential conformer.

Energy Calculation: Determining the relative free energies (ΔG) of the optimized conformers to predict their equilibrium populations. These calculations can be performed for the gas phase or with a solvent model to account for environmental effects. d-nb.info

For cis-4-(Azetidin-1-yl)-3-fluoropiperidine, calculations would compare the stability of the two primary chair conformers. The results would likely confirm a strong preference for the conformer with the equatorial azetidinyl group. The key question for computation to address would be the relative energy of the axial-fluorine versus the equatorial-fluorine conformer within this sterically favored framework.

Table 2: Hypothetical Calculated Relative Energies for Conformers of cis-4-(Azetidin-1-yl)-3-fluoropiperidine

| Conformer | Azetidinyl Position | Fluorine Position | Hypothetical ΔG (kcal/mol) |

|---|---|---|---|

| Chair 1 (Ax-F) | Equatorial | Axial | 0.00 (Reference) |

| Chair 2 (Eq-F) | Equatorial | Equatorial | +0.5 to +2.0 |

| Chair 3 (Ax-Aze) | Axial | Equatorial | > +4.0 |

Note: These values are hypothetical and based on general principles and findings for analogous 3-fluoro-4-substituted piperidines. The positive ΔG indicates lower stability relative to the reference conformer. The high energy of Chair 3 is due to severe steric hindrance.

Furthermore, computational methods like Natural Bond Orbital (NBO) analysis can be used to dissect the electronic structure and quantify the specific stereoelectronic interactions, such as hyperconjugation, that contribute to the stability of a particular conformer. beilstein-journals.org These theoretical approaches complement experimental data to provide a complete and detailed picture of the molecule's stereochemical and conformational dynamics. nih.govnih.gov

Computational and Theoretical Studies on Cis 4 Azetidin 1 Yl 3 Fluoropiperidine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure of cis-4-(azetidin-1-yl)-3-fluoropiperidine. DFT methods provide a balance between computational cost and accuracy, making them well-suited for molecules of this size.

Detailed research findings from DFT calculations would typically involve optimizing the molecular geometry to find the lowest energy conformation. For this specific molecule, a key area of investigation is the conformational preference of the piperidine (B6355638) ring (chair, boat, or twist-boat) and the orientation of the substituents. The fluorine atom can exist in either an axial or equatorial position, and DFT calculations can precisely quantify the energy difference between these conformers. nih.govd-nb.info These calculations often reveal that the preference is influenced by a combination of steric hindrance, hyperconjugation, and electrostatic interactions, such as charge-dipole interactions between the C-F bond and the piperidine ring's nitrogen atom. researchgate.net

DFT is also employed to calculate various electronic properties. A Natural Bond Orbital (NBO) analysis, for instance, can be used to investigate hyperconjugative effects, such as the interaction between the lone pair of the nitrogen atom and the antibonding orbital of the C-F bond (n -> σ*), which can influence conformational stability. nih.govresearchgate.net The molecular electrostatic potential (MEP) surface can be mapped to visualize electron-rich and electron-deficient regions, identifying sites prone to electrophilic or nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties (Note: The following values are illustrative for a typical fluorinated piperidine derivative and are not specific experimental or published data for cis-4-(Azetidin-1-yl)-3-fluoropiperidine.)

| Property | Value | Description |

| Dipole Moment | ~2.5 - 3.5 D | Indicates the overall polarity of the molecule, influenced by the C-F bond. |

| HOMO Energy | ~ -6.5 eV | Highest Occupied Molecular Orbital energy, related to the molecule's ability to donate electrons. |

| LUMO Energy | ~ +1.0 eV | Lowest Unoccupied Molecular Orbital energy, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 7.5 eV | An indicator of chemical reactivity and kinetic stability. |

| NBO Charge on Fluorine | ~ -0.45 e | Partial atomic charge, indicating significant electron density on the fluorine atom. |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide static pictures of low-energy conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. researchgate.net By simulating the motion of atoms and bonds, MD allows for a thorough exploration of the conformational landscape of cis-4-(azetidin-1-yl)-3-fluoropiperidine in different environments, such as in a vacuum or in a solvent like water. nih.gov

An MD simulation would reveal the flexibility of the piperidine and azetidine (B1206935) rings and the rotational freedom around the C-N bond connecting them. A key output of MD simulations is the trajectory of atomic coordinates over time, from which various properties can be analyzed. For this molecule, simulations could track the puckering of the piperidine ring and the transitions between axial and equatorial fluorine conformers, providing insight into the energy barriers for these changes. ajchem-a.com The simulations would also show the preferred orientations of the azetidine substituent relative to the piperidine ring.

The results are often visualized using Ramachandran-like plots or by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to identify stable and flexible regions of the molecule.

Table 2: Potential Outputs from Molecular Dynamics Simulation (Note: This table describes the types of data obtained from MD simulations, not specific numerical results.)

| Parameter | Information Gained |

| Conformational Population | Percentage of time the molecule spends in different chair/boat conformations and with axial/equatorial fluorine. |

| Dihedral Angle Distributions | Shows the preferred rotational angles for key bonds, defining the overall shape and flexibility. |

| Radial Distribution Functions | Describes the probability of finding solvent molecules (e.g., water) at a certain distance from specific atoms (e.g., fluorine or nitrogen). |

| Intramolecular Hydrogen Bonds | Identifies transient hydrogen bonding interactions that may contribute to conformational stability. |

Transition State Modeling for Reaction Pathways Involving the Scaffold

Transition state (TS) modeling is a computational technique used to study the mechanism, kinetics, and thermodynamics of chemical reactions. For a scaffold like cis-4-(azetidin-1-yl)-3-fluoropiperidine, TS modeling could be applied to understand its synthesis or its potential metabolic pathways. For example, in the synthesis of substituted piperidines, reactions often proceed through intermediates that can be modeled. nih.gov

By using methods like DFT, researchers can locate the transition state structure for a given reaction step, which represents the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction. For this molecule, one might model the N-alkylation of the piperidine nitrogen or reactions involving the azetidinyl group. Comparing the activation energies for different potential pathways allows chemists to predict which reactions are more likely to occur and under what conditions.

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry allows for the prediction of various spectroscopic parameters from first principles, which can be invaluable for structure elucidation and for validating experimental data. For cis-4-(azetidin-1-yl)-3-fluoropiperidine, the most relevant predictions would be for Nuclear Magnetic Resonance (NMR) spectroscopy.

Using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. nih.govresearchgate.net These predicted shifts can be compared to experimental spectra to confirm the compound's structure and stereochemistry. A key application would be to predict the ¹⁹F chemical shift and the coupling constants (J-couplings) between fluorine and adjacent protons (³JHF). The magnitude of these coupling constants is highly dependent on the dihedral angle between the C-F and C-H bonds, making it a powerful tool for determining the axial or equatorial position of the fluorine atom. d-nb.info

Table 3: Illustrative Predicted vs. Experimental NMR Data (Note: The values below are representative for a cis-3-fluoropiperidine system and are for illustrative purposes only.)

| Nucleus/Coupling | Predicted Value (Axial F) | Predicted Value (Equatorial F) | Typical Experimental Range |

| ¹⁹F Chemical Shift | -180 to -190 ppm | -170 to -180 ppm | Varies with solvent |

| ³J(H,F) axial-axial | 25 - 35 Hz | N/A | Large coupling |

| ³J(H,F) axial-equatorial | 5 - 15 Hz | 5 - 15 Hz | Small coupling |

| ³J(H,F) equatorial-axial | 5 - 15 Hz | 20 - 30 Hz | Small/Large coupling |

In Silico Assessment of Molecular Recognition Features and Shape Analysis

In the context of drug discovery, in silico tools are used to assess how a molecule like cis-4-(azetidin-1-yl)-3-fluoropiperidine might interact with biological targets. mdpi.com This involves analyzing its shape, size, and potential for making specific interactions like hydrogen bonds, ionic bonds, or hydrophobic contacts. nih.govnih.gov

Shape analysis can be performed by calculating molecular descriptors such as the Principal Moments of Inertia (PMI), which characterizes the molecule's three-dimensionality on a scale from linear (rod-like) to planar (disc-like) to spherical. whiterose.ac.ukrsc.org Fluorinated piperidines are often explored as "3D fragments" in drug discovery because their non-planar structures can access regions of chemical space unavailable to flat aromatic rings. nih.govyork.ac.uk

Molecular docking simulations could be used to place this molecule into the binding site of a target protein to predict its binding mode and affinity. ajchem-a.comtandfonline.com The fluorine atom can act as a weak hydrogen bond acceptor, while the two nitrogen atoms can act as hydrogen bond acceptors or, if protonated, as hydrogen bond donors and form salt bridges. The azetidinyl group adds a distinct steric and electronic feature that can be explored for specific interactions within a protein pocket.

Applications of Cis 4 Azetidin 1 Yl 3 Fluoropiperidine As a Synthetic Intermediate and Building Block

Role in the Synthesis of Diverse Functionalized Amines and Heterocycles

The cis-4-(Azetidin-1-yl)-3-fluoropiperidine scaffold serves as a valuable starting point for the synthesis of a wide array of functionalized amines and more complex heterocyclic systems. The secondary amine of the piperidine (B6355638) ring is a key reactive handle for various chemical modifications.

N-Functionalization of the Piperidine Ring: The nitrogen atom of the piperidine can readily undergo a variety of transformations, including N-alkylation, N-arylation, and acylation. These reactions allow for the introduction of diverse substituents, leading to a broad range of functionalized amine derivatives. For instance, reductive amination with aldehydes or ketones can introduce alkyl groups, while transition metal-catalyzed cross-coupling reactions can be employed for the introduction of aryl or heteroaryl moieties.

Table 1: Potential N-Functionalization Reactions of the Piperidine Moiety

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkylpiperidines |

| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halide, Palladium Catalyst, Ligand, Base | N-Aryl/Heteroarylpiperidines |

| Acylation | Acyl Chloride/Anhydride, Base | N-Acylpiperidines |

| Sulfonylation | Sulfonyl Chloride, Base | N-Sulfonylpiperidines |

The presence of the azetidine (B1206935) ring also opens avenues for further diversification. The inherent ring strain of the azetidine moiety can be exploited in ring-opening reactions, providing access to acyclic amino alcohols or other functionalized amine derivatives. frontiersin.org Furthermore, the entire cis-4-(azetidin-1-yl)-3-fluoropiperidine unit can be incorporated into larger heterocyclic frameworks through reactions that target either the piperidine nitrogen or other positions on the rings following further functionalization.

Precursor in the Development of Fluorine-Containing Nitrogen Scaffolds

The strategic placement of a fluorine atom on the piperidine ring makes cis-4-(Azetidin-1-yl)-3-fluoropiperidine a significant precursor for the development of novel fluorine-containing nitrogen scaffolds. Fluorine incorporation is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity. nih.gov

This building block provides a pre-installed fluorine atom with a defined stereochemistry, which can be carried through subsequent synthetic steps. This is particularly advantageous as the direct and stereoselective introduction of fluorine into complex molecules can be challenging. Starting with cis-4-(Azetidin-1-yl)-3-fluoropiperidine allows chemists to bypass these difficult fluorination steps and focus on building molecular complexity around the fluorinated core. nih.gov The resulting fluorinated nitrogen scaffolds are of high interest in the development of new pharmaceuticals and agrochemicals.

Utility in Scaffold-Hopping and Fragment-Based Design

In the realm of drug discovery, scaffold hopping and fragment-based drug design (FBDD) are powerful strategies for the identification and optimization of new lead compounds. nih.gov The cis-4-(Azetidin-1-yl)-3-fluoropiperidine scaffold is well-suited for both approaches.

Scaffold Hopping: This strategy involves replacing a core molecular structure (scaffold) in a known active compound with a structurally different but functionally equivalent scaffold. The goal is to identify new chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. The unique three-dimensional shape and electronic properties conferred by the combination of the fluorinated piperidine and azetidine rings make this compound an attractive candidate for scaffold hopping exercises. nih.gov It can serve as a bioisosteric replacement for other cyclic amine structures, potentially leading to novel intellectual property and improved drug-like characteristics.

Fragment-Based Drug Design: FBDD involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and linked together to generate more potent lead compounds. The relatively small size and defined structure of cis-4-(Azetidin-1-yl)-3-fluoropiperidine make it an ideal fragment for inclusion in FBDD screening libraries. The presence of the fluorine atom is particularly advantageous for ¹⁹F NMR-based screening methods, which are highly sensitive for detecting fragment binding. nih.gov The synthetic handles on the molecule (the piperidine nitrogen) allow for straightforward elaboration of initial fragment hits into more potent molecules. nih.gov

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating atoms from all starting materials. beilstein-journals.org The secondary amine of the piperidine ring in cis-4-(Azetidin-1-yl)-3-fluoropiperidine makes it a suitable component for various MCRs.

For example, it can participate as the amine component in well-known MCRs such as the Mannich, Ugi, and Passerini reactions. mdpi.com These reactions allow for the rapid construction of complex and diverse molecular libraries around the cis-4-(azetidin-1-yl)-3-fluoropiperidine core. The ability to integrate this building block into MCRs significantly enhances its value by providing a streamlined pathway to novel and potentially bioactive compounds.

Table 2: Potential Multi-Component Reactions Involving the Piperidine Moiety

| MCR Name | Other Reactants | Typical Product |

| Mannich Reaction | Aldehyde, Active Hydrogen Compound | β-Amino Carbonyl Compound |

| Ugi Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino Amide |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy Amide |

Design of Chiral Ligands and Organocatalysts Incorporating the Scaffold

The development of new chiral ligands and organocatalysts is crucial for advancing asymmetric synthesis. The rigid, chiral structure of cis-4-(Azetidin-1-yl)-3-fluoropiperidine provides a valuable scaffold for the design of such catalytic molecules. The stereochemically defined centers on the fluorinated piperidine ring can be used to induce chirality in chemical transformations.

The secondary amine of the piperidine can be functionalized with coordinating groups, such as phosphines or other heteroatoms, to create chiral ligands for transition metal catalysis. The fluorine atom can influence the electronic properties of the resulting ligand, potentially enhancing its catalytic activity and selectivity. researchgate.net

Furthermore, the piperidine nitrogen itself, or in combination with other functional groups introduced onto the scaffold, can act as a Lewis base or a Brønsted base/acid, forming the basis of a new class of organocatalysts. The defined stereochemistry of the scaffold can provide a well-defined chiral environment around the catalytic center, enabling high levels of enantioselectivity in a variety of organic reactions. nih.gov The synthesis of such catalysts from readily available chiral building blocks is a key area of research in asymmetric catalysis. researchgate.net

Contributions of the Cis 4 Azetidin 1 Yl 3 Fluoropiperidine Scaffold to Medicinal Chemistry Design

Strategic Use in Constructing Novel Heterocyclic Scaffolds for Chemical Biology

The cis-4-(Azetidin-1-yl)-3-fluoropiperidine scaffold serves as a versatile and valuable starting point for the synthesis of more complex heterocyclic systems. Its inherent structural features, including the nucleophilic secondary amine of the piperidine (B6355638) and the reactive nature of the azetidine (B1206935) ring under certain conditions, provide multiple avenues for chemical elaboration. Medicinal chemists utilize this scaffold to construct novel molecular architectures with potential applications in chemical biology for probing biological pathways and mechanisms of action.

The piperidine ring is a ubiquitous feature in many approved drugs, valued for its ability to confer favorable pharmacokinetic properties. The addition of an azetidine group introduces a three-dimensional element that can be exploited for vectoral growth of the molecule, allowing for the exploration of new chemical space. For instance, the azetidine nitrogen can be functionalized to introduce a variety of substituents, leading to the generation of diverse chemical libraries for high-throughput screening.

Furthermore, the piperidine nitrogen can be engaged in reactions such as reductive amination, amide bond formation, or nucleophilic aromatic substitution to append larger and more complex heterocyclic systems. This modular approach allows for the systematic modification of the scaffold to optimize biological activity and selectivity. The inherent rigidity of the fused ring system also helps in pre-organizing the molecule for binding to a biological target, a crucial aspect in the design of potent and selective ligands.

Table 1: Examples of Heterocyclic Scaffolds Derived from a cis-4-(Amino)-3-fluoropiperidine Core

| Base Scaffold | Reaction Type | Appended Heterocycle | Potential Application |

|---|---|---|---|

| cis-4-(Amino)-3-fluoropiperidine | Amide Coupling | Pyrimidine | Kinase Inhibition |

| cis-4-(Amino)-3-fluoropiperidine | Reductive Amination | Thiazole | GPCR Modulation |

This table is illustrative and based on common synthetic transformations for similar scaffolds.

Modulating Molecular Interactions through Fluorine Substitution in Scaffold Design

The introduction of a fluorine atom at the 3-position of the piperidine ring in the cis-4-(Azetidin-1-yl)-3-fluoropiperidine scaffold is a deliberate design choice aimed at modulating a range of molecular properties crucial for drug-receptor interactions. Fluorine's high electronegativity and small size allow it to significantly alter the local electronic environment without introducing substantial steric bulk.

One of the key effects of fluorine substitution is the modulation of the basicity (pKa) of the neighboring piperidine nitrogen. The electron-withdrawing nature of the fluorine atom can lower the pKa of the piperidine nitrogen, which can be advantageous in reducing off-target effects, such as binding to the hERG channel, and improving oral bioavailability.

Moreover, the C-F bond can participate in favorable orthogonal multipolar interactions with electron-rich pockets in a protein binding site, such as those containing backbone carbonyls. This can lead to enhanced binding affinity and selectivity. The strategic placement of fluorine can also influence the conformation of the piperidine ring, favoring a specific chair or twist-boat conformation that may be optimal for binding to the target protein. Fluorine can also block sites of metabolic attack, thereby increasing the metabolic stability and half-life of a drug candidate.

Scaffold Design for Targeting Specific Protein Families (e.g., Kinases, GPCRs)

The cis-4-(Azetidin-1-yl)-3-fluoropiperidine scaffold is well-suited for the design of ligands targeting specific and important protein families, such as kinases and G-protein coupled receptors (GPCRs).

Kinase Inhibitors: In the context of kinase inhibitors, the piperidine ring can serve as a versatile scaffold to orient substituents towards the ATP-binding site. The azetidine moiety can be functionalized to project a vector towards the solvent-exposed region or to interact with the hinge region of the kinase. A patent for piperidin-4-yl azetidine derivatives has described their potential as JAK1 inhibitors, highlighting the utility of this general structural motif in kinase inhibitor design. google.com The fluorine atom can enhance binding affinity through interactions with the protein backbone and improve metabolic stability, a critical parameter for kinase inhibitors.

GPCR Modulators: For GPCRs, the basic nitrogen of the piperidine ring can form a key salt bridge interaction with a conserved aspartate residue in the transmembrane domain of many amine-binding GPCRs. The azetidine and its substituents can be used to probe deeper into the ligand-binding pocket, enhancing both potency and selectivity. The conformational constraint imposed by the fluorinated piperidine ring can also lead to ligands with a preference for specific receptor subtypes or functional activities (e.g., agonist versus antagonist).

Table 2: Potential Applications of cis-4-(Azetidin-1-yl)-3-fluoropiperidine Derivatives

| Protein Family | Target Example | Rationale for Scaffold Use |

|---|---|---|

| Kinases | Janus Kinase (JAK) | Piperidine as a central scaffold; Azetidine for vectoral growth; Fluorine for improved potency and DMPK. |

| GPCRs | Dopamine Receptors | Piperidine nitrogen for salt bridge; Azetidine for exploring binding pocket; Fluorine for modulating pKa and binding. |

This table is illustrative and based on the known pharmacophoric roles of the scaffold's components.

Computational Design and Optimization of Scaffolds Based on cis-4-(Azetidin-1-yl)-3-fluoropiperidine

Computational chemistry plays a pivotal role in the design and optimization of drug candidates based on the cis-4-(Azetidin-1-yl)-3-fluoropiperidine scaffold. In silico methods are employed to predict the binding modes of derivatives, understand structure-activity relationships (SAR), and prioritize compounds for synthesis.

Molecular Docking and Dynamics: Molecular docking simulations can be used to predict how derivatives of the scaffold will bind to the active site of a target protein, such as a kinase or a GPCR. These studies can help in designing new analogs with improved binding affinity by identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and the aforementioned C-F...C=O interactions. Molecular dynamics simulations can further refine these models by providing insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of the predicted binding mode.

Quantum Mechanical Calculations: Quantum mechanical calculations are valuable for understanding the electronic properties of the scaffold, such as the impact of fluorine substitution on the pKa of the piperidine nitrogen and the conformational preferences of the ring system. This information is critical for designing molecules with optimal physicochemical properties for oral absorption and cell permeability.

Virtual Screening: Large virtual libraries of compounds based on the cis-4-(Azetidin-1-yl)-3-fluoropiperidine scaffold can be screened in silico against a panel of biological targets. This approach allows for the rapid identification of promising hit compounds for further experimental evaluation, thereby accelerating the drug discovery process.

Rational Scaffold Modifications for Ligand-Receptor Binding Profiles

Rational drug design principles are applied to systematically modify the cis-4-(Azetidin-1-yl)-3-fluoropiperidine scaffold to optimize the ligand-receptor binding profile. These modifications are guided by an understanding of the target's structure and the SAR of existing ligands.

Azetidine Ring Modifications: The azetidine ring offers a key point for modification. The nitrogen atom can be substituted with a variety of groups to probe different regions of the binding pocket. For example, the introduction of a small alkyl group versus a larger aromatic group can have a profound impact on binding affinity and selectivity.

Piperidine Ring Substitutions: While the core of the article is the cis-4-(Azetidin-1-yl)-3-fluoropiperidine scaffold, further substitutions on the piperidine ring can be explored. For instance, adding substituents at the 1-position (piperidine nitrogen) is a common strategy to modulate activity and physicochemical properties.

Table 3: Illustrative SAR for a Hypothetical Series of Kinase Inhibitors

| Compound ID | R1 (on Azetidine-N) | R2 (on Piperidine-N) | Kinase IC50 (nM) |

|---|---|---|---|

| 1a | H | H | 580 |

| 1b | Methyl | H | 250 |

| 1c | Phenyl | H | 75 |

| 1d | H | Benzyl | 120 |

This table represents hypothetical data to illustrate the principles of rational scaffold modification.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for cis-4-(Azetidin-1-yl)-3-fluoropiperidine, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : Synthesis typically involves fluorination and azetidine coupling. For fluorinated piperidines, cis-selectivity can be achieved via hydrogenation or dearomatization strategies. For example, fluorination of piperidine precursors using nHF·pyridine under controlled temperatures (e.g., 40°C) and solvent systems (e.g., ClCH₂CH₂Cl) promotes stereochemical control . Post-synthetic purification via silica gel chromatography (n-hexane/ethyl acetate gradients) is critical for isolating the cis-isomer .

- Key Considerations :

- Temperature and solvent polarity significantly impact fluorination efficiency.

- Axial vs. equatorial fluorine orientation in intermediates affects final stereochemistry .

Q. How is the structure of cis-4-(Azetidin-1-yl)-3-fluoropiperidine validated experimentally?

- Methodological Answer :

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving fluorine and azetidine substituent orientations .

- NMR spectroscopy : NMR distinguishes axial/equatorial fluorine positions. and NMR confirm piperidine ring conformation and azetidine coupling .

- Example Data :

| Technique | Key Observations | Reference |

|---|---|---|

| X-ray (SHELXL) | C-F bond length: ~1.39 Å, axial orientation | |

| NMR | δ -210 ppm (axial F), δ -190 ppm (equatorial F) |

Q. What are the key physicochemical properties (e.g., pKa, solubility) of cis-4-(Azetidin-1-yl)-3-fluoropiperidine?

- Methodological Answer :

- pKa Determination : Experimental pKa values for fluoropiperidines are derived via potentiometric titration. For 3-fluoropiperidine, the measured pKa is 9.3, deviating from theoretical predictions (8.8) due to axial fluorine stabilization of the protonated amine .

- Solubility : LogP calculations (e.g., using ClogP) predict hydrophobicity, but experimental validation in buffer systems (e.g., ammonium acetate pH 6.5) is essential for biological assays .

Advanced Research Questions

Q. How do conformational dynamics of cis-4-(Azetidin-1-yl)-3-fluoropiperidine influence its biological activity?

- Methodological Answer :

- NMR and Computational Studies : Conformational equilibria (e.g., chair vs. boat piperidine) are probed using NOESY and DFT calculations. Axial fluorine in protonated 3-fluoropiperidine stabilizes the chair conformation, enhancing binding to targets like serotonin receptors .

- Biological Correlation : Compare activity of cis vs. trans isomers in vitro (e.g., 5-HT receptor binding assays) to link conformation to potency .

Q. What explains discrepancies between predicted and experimental pKa values for fluorinated piperidines?

- Methodological Answer :

- Theoretical Limitations : Additive pKa models underestimate axial fluorine effects. For 3-fluoropiperidine, the experimental pKa (9.3) exceeds predictions (8.8) due to dipole alignment between C-F and H-N⁺ bonds in the axial conformation .

- Advanced Modeling : Incorporate solvation effects (e.g., COSMO-RS) and conformational sampling (MD simulations) to improve pKa accuracy .

Q. How can cis-4-(Azetidin-1-yl)-3-fluoropiperidine be utilized in medicinal chemistry pipelines?

- Methodological Answer :

- Scaffold Optimization : Use as a rigid core for CNS-targeted drugs. For example, replace 4-methoxyphenethyl groups (as in FG 8032) with azetidine to enhance blood-brain barrier penetration .

- SAR Studies : Synthesize derivatives with varied fluorination patterns (e.g., 3,5-difluoro) to explore selectivity profiles .

Data Contradictions and Resolutions

Q. Why do axial fluorine substituents in piperidines exhibit smaller pKa decrements than equatorial ones?

- Resolution : Axial fluorine’s dipole aligns antiparallel to the protonated amine, stabilizing the charged state and reducing the pKa shift. Experimental data for 4-fluoro vs. 3-fluoropiperidine confirm this (ΔpKa = -1.8 vs. -2.3) .

Safety and Handling

Q. What safety protocols are recommended for handling cis-4-(Azetidin-1-yl)-3-fluoropiperidine?

- Methodological Answer :

- PPE : Use nitrile gloves, goggles, and lab coats.

- Ventilation : Conduct reactions in fume hoods due to potential HF release during fluorination .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.